molecular formula C5H7NO4 B14710707 Pentanedioic acid, 2-imino- CAS No. 23649-05-0

Pentanedioic acid, 2-imino-

Cat. No.: B14710707
CAS No.: 23649-05-0
M. Wt: 145.11 g/mol
InChI Key: UZWLXPOZNAJCJV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanedioic acid, 2-imino-, can be synthesized through several methods. One common approach involves the reaction of glutaric anhydride with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:

    Glutaric anhydride: is dissolved in a suitable solvent such as tetrahydrofuran.

    Ammonia or an amine: is slowly added to the solution while maintaining the temperature at around 0-5°C.

  • The reaction mixture is stirred for several hours, allowing the formation of the imino derivative.
  • The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of pentanedioic acid, 2-imino-, can be scaled up using similar reaction conditions. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 2-imino-, undergoes various chemical reactions, including:

    Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Formation of oxo-glutaric acid derivatives.

    Reduction: Formation of amine-glutaric acid derivatives.

    Substitution: Formation of substituted glutaric acid derivatives.

Scientific Research Applications

Pentanedioic acid, 2-imino-, has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentanedioic acid, 2-imino-, involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and metabolic pathways. The compound’s effects are mediated through its binding to active sites of enzymes, altering their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    Glutaric acid: A dicarboxylic acid with similar structural features but lacks the imino group.

    Adipic acid: Another dicarboxylic acid with a longer carbon chain.

    Succinic acid: A shorter dicarboxylic acid with similar reactivity.

Uniqueness

Pentanedioic acid, 2-imino-, is unique due to the presence of the imino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that other similar dicarboxylic acids may not fulfill.

Properties

CAS No.

23649-05-0

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

2-iminopentanedioic acid

InChI

InChI=1S/C5H7NO4/c6-3(5(9)10)1-2-4(7)8/h6H,1-2H2,(H,7,8)(H,9,10)

InChI Key

UZWLXPOZNAJCJV-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(=N)C(=O)O

Origin of Product

United States

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